molecular formula C9H24Cl3N3 B2775873 N1-(3-Aminopropyl)cyclohexane-1,4-diamine trihydrochloride CAS No. 2241138-90-7

N1-(3-Aminopropyl)cyclohexane-1,4-diamine trihydrochloride

Cat. No.: B2775873
CAS No.: 2241138-90-7
M. Wt: 280.66
InChI Key: CEUQUUBPZCOWLO-UHFFFAOYSA-N
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Description

N1-(3-Aminopropyl)cyclohexane-1,4-diamine trihydrochloride is a chemical compound with the molecular formula C9H22ClN3. It is known for its applications in various scientific research fields due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-Aminopropyl)cyclohexane-1,4-diamine trihydrochloride typically involves the reaction of cyclohexane-1,4-diamine with 3-aminopropylamine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the trihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N1-(3-Aminopropyl)cyclohexane-1,4-diamine trihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include amine oxides, primary amines, and substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N1-(3-Aminopropyl)cyclohexane-1,4-diamine trihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1-(3-Aminopropyl)cyclohexane-1,4-diamine trihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets by binding to active sites or altering their conformation, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

4-N-(3-aminopropyl)cyclohexane-1,4-diamine;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3.3ClH/c10-6-1-7-12-9-4-2-8(11)3-5-9;;;/h8-9,12H,1-7,10-11H2;3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEUQUUBPZCOWLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)NCCCN.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H24Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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